molecular formula C13H18BFO2S B6304553 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 2121513-04-8

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No. B6304553
CAS RN: 2121513-04-8
M. Wt: 268.2 g/mol
InChI Key: IDMWBALBNKZJES-UHFFFAOYSA-N
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Description

“4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-04-8 . Its IUPAC name is 2-(4-fluoro-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 268.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Pinacol boronic esters, such as “this compound”, are used in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has also been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.16 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis and Material Science Applications

Organoboron Compounds as Lewis Acid Receptors : Organoboron compounds, including phenylboronic acid pinacol esters, have been applied as Lewis acid receptors for fluoride anions. These compounds exhibit enhanced selectivity towards fluoride ions, with specific organoboron compounds showing Nernstian fluoride responses when used in polymer membrane electrodes. This selectivity towards fluoride ions underlines their potential in developing sensitive and selective sensors for fluoride detection (Jańczyk et al., 2012).

Facile Synthesis of H2O2-Cleavable Poly(ester-amide)s : The pinacol ester of phenylboronic acid has been utilized in the synthesis of hydrogen peroxide (H2O2) cleavable poly(ester-amide)s. These materials degrade upon exposure to H2O2, suggesting applications in the development of environmentally sensitive materials or drug delivery systems that respond to oxidative stress (Cui et al., 2017).

Nickel-Catalyzed Borylation : Research has demonstrated the efficacy of nickel-catalyzed borylation of polyfluoroarenes, converting them into arylboronic acid pinacol esters. This process, which involves C-F bond activation and transmetalation, illustrates the compound's role in facilitating the synthesis of organoboron intermediates for further chemical transformations (Zhou et al., 2016).

Ni/Cu-Catalyzed Defluoroborylation : The compound has also been used in Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters. This method exemplifies its versatility in synthesizing functionalized arenes, showcasing its potential in organic synthesis and material science applications (Niwa et al., 2015).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the field of organic chemistry for the creation of new molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during reactions.

properties

IUPAC Name

2-(4-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWBALBNKZJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142996
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-04-8
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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